Cyclopropanecarboxylic acid, 2,2-diphenyl-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride
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Overview
Description
Cyclopropanecarboxylic acid, 2,2-diphenyl-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride is a complex organic compound known for its unique structural features and potential applications in various fields. This compound is characterized by the presence of a cyclopropane ring, diphenyl groups, and a hexahydro-1H-azepin-1-yl moiety, making it a subject of interest in synthetic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanecarboxylic acid, 2,2-diphenyl-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride typically involves multiple steps:
Formation of Cyclopropanecarboxylic Acid: The initial step involves the synthesis of cyclopropanecarboxylic acid, which can be achieved through the reaction of cyclopropane with carbon dioxide in the presence of a catalyst.
Introduction of Diphenyl Groups: The diphenyl groups are introduced via a Friedel-Crafts alkylation reaction, where benzene reacts with cyclopropanecarboxylic acid in the presence of a Lewis acid catalyst.
Esterification: The esterification of the resulting compound with 2-(hexahydro-1H-azepin-1-yl)ethanol is carried out using a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC).
Formation of Hydrochloride Salt: Finally, the ester is converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Cyclopropanecarboxylic acid, 2,2-diphenyl-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine moieties, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Dehydrating Agents: Thionyl chloride, dicyclohexylcarbodiimide (DCC).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclopropanecarboxylic acid, 2,2-diphenyl-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential pharmacological properties, including its role as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclopropanecarboxylic acid, 2,2-diphenyl-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.
Comparison with Similar Compounds
Similar Compounds
Phenothrin: Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, (3-phenoxyphenyl)methyl ester.
Bioallethrin: Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, 2-methyl-4-oxo-3-(2-pentenyl)-2-cyclopenten-1-yl ester.
Uniqueness
Cyclopropanecarboxylic acid, 2,2-diphenyl-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride is unique due to its specific structural features, including the presence of diphenyl groups and a hexahydro-1H-azepin-1-yl moiety. These features confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
37124-10-0 |
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Molecular Formula |
C24H30ClNO2 |
Molecular Weight |
400.0 g/mol |
IUPAC Name |
2-(azepan-1-yl)ethyl 2,2-diphenylcyclopropane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C24H29NO2.ClH/c26-23(27-18-17-25-15-9-1-2-10-16-25)22-19-24(22,20-11-5-3-6-12-20)21-13-7-4-8-14-21;/h3-8,11-14,22H,1-2,9-10,15-19H2;1H |
InChI Key |
HSUNDLQXZHAGEF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)CCOC(=O)C2CC2(C3=CC=CC=C3)C4=CC=CC=C4.Cl |
Origin of Product |
United States |
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